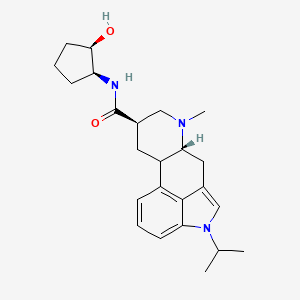

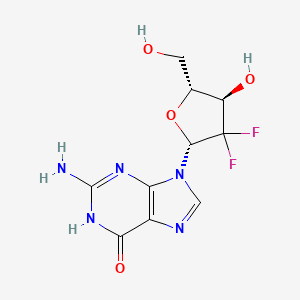

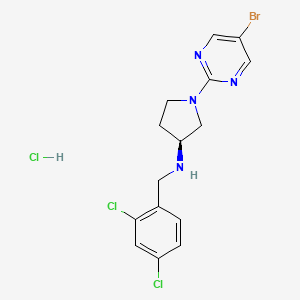

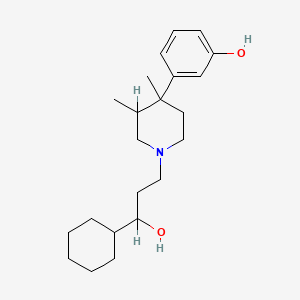

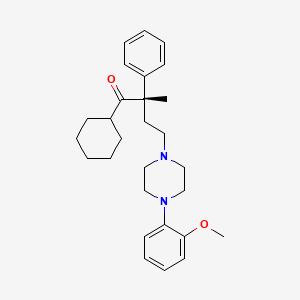

(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one

Vue d'ensemble

Description

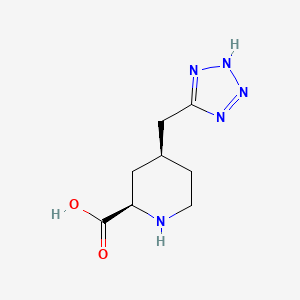

The compound “(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a methoxyphenyl group, which is known to have therapeutic potential .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The compound is likely to participate in reactions typical for its functional groups. For example, the piperazine ring can undergo reactions with acids and bases, and the methoxyphenyl group can participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Serotonin Antagonist

LY-426965 is known to be a Serotonin Antagonist . It has been used in the synthesis of the Serotonin Antagonist, which is significant in the field of neurochemistry .

Asymmetric Construction of Quaternary Centers

The compound has been used in the Asymmetric Construction of Quaternary Centers by Enantioselective Allylation . This application is crucial in the field of organic chemistry, particularly in the synthesis of complex organic molecules .

Drug Development

LY-426965 has been identified as a small molecule drug with the target being the 5-HT1A receptor . It has been studied as a potential therapeutic agent for various diseases .

Neurological Conditions Treatment

The compound has been identified as a significant target for various neurological conditions treatment . This suggests its potential use in the development of treatments for neurological disorders .

Alpha1-Adrenergic Receptor Antagonist

The compound has been studied for its potential as an alpha1-adrenergic receptor antagonist . This could have implications in the treatment of conditions such as hypertension and other cardiovascular diseases .

Synthesis of Urapidil

The compound has been used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and hypertensive emergencies . This showcases its importance in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

LY-426965, also known as UNII-DZ9R5YHV3U or (S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is located in both the central and peripheral nervous systems .

Mode of Action

LY-426965 acts as a 5-HT1A receptor antagonist . This means it binds to the 5-HT1A receptors and blocks their activation by serotonin. By doing so, it prevents the serotonin-mediated inhibitory neurotransmission and enhances the effect of selective serotonin reuptake inhibitors (SSRIs) on presynaptic 5-HT function .

Biochemical Pathways

The 5-HT1A receptor is involved in several biochemical pathways. It plays an important role in the regulation of satiety, glycemia, and endocrine status . When LY-426965, a specific 5-HT1A antagonist, is administered, it can prevent increases in plasma corticosterone, which are associated with increases in plasma glucose .

Pharmacokinetics

It is known that ly-426965 is a small molecule drug . Small molecule drugs generally have good bioavailability due to their low molecular weight, which allows them to cross cell membranes easily. They are also often orally bioavailable .

Result of Action

This is suggestive of increased postsynaptic 5-HT function .

Action Environment

The action of LY-426965 can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs, such as paroxetine . Additionally, the drug’s action can be influenced by the physiological state of the individual, such as their endocrine status . .

Propriétés

IUPAC Name |

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVHRYDXBSTHCF-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431739 | |

| Record name | UNII-DZ9R5YHV3U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one | |

CAS RN |

228418-82-4 | |

| Record name | LY-426965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228418824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-DZ9R5YHV3U | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-426965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ9R5YHV3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.